molecular formula C19H16ClN5OS B2689814 N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1211149-73-3

N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2689814
CAS No.: 1211149-73-3
M. Wt: 397.88
InChI Key: DVBMNFYAXJJFEQ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazoles and pyrazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of cyclo-oxygenase (COX), an enzyme involved in the biosynthesis of prostaglandins . Prostaglandins are involved in inflammation and pain, so inhibiting their production can have anti-inflammatory and analgesic effects .

Safety and Hazards

The safety and hazards of these compounds would depend on their specific pharmacological properties and potential side effects. Some similar compounds have been found to have low ulcerogenic and irritative action on the gastrointestinal mucosa .

Future Directions

Future research could involve further investigation of the pharmacological properties of “N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide” and similar compounds. This could include in-depth studies of their anti-inflammatory and analgesic effects, as well as potential applications in the treatment of other conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of 6-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.

    Synthesis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid: This involves the cyclization of appropriate diketones with hydrazine hydrate.

    Coupling Reaction: The 6-chloro-1,3-benzothiazole is then coupled with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

    N-alkylation: The final step involves the N-alkylation of the coupled product with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzothiazole ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted benzothiazoles.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
  • N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the pyridin-3-ylmethyl group. This unique structure may confer distinct biological activities and selectivity towards specific molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-12-9-22-24(2)17(12)18(26)25(11-13-4-3-7-21-10-13)19-23-15-6-5-14(20)8-16(15)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBMNFYAXJJFEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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